molecular formula C8H13NO3 B6202067 2-(5-oxopyrrolidin-2-yl)butanoic acid CAS No. 1782592-14-6

2-(5-oxopyrrolidin-2-yl)butanoic acid

Cat. No.: B6202067
CAS No.: 1782592-14-6
M. Wt: 171.2
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Description

2-(5-Oxopyrrolidin-2-yl)butanoic acid is a pyrrolidinone-based compound that serves as a key intermediate and pharmacophore in medicinal chemistry research. Its core structure is associated with significant biological activity, particularly in the development of central nervous system (CNS) therapeutics. This compound is structurally related to the carboxylic acid metabolite of Levetiracetam , a prominent antiepileptic drug, making it a valuable scaffold for neuroscientific research and the design of novel neuroactive molecules. Beyond neuroscience, the 5-oxopyrrolidine scaffold is under investigation for its antimicrobial potential. Recent studies highlight that derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrate structure-dependent activity against multidrug-resistant Gram-positive pathogens, including Staphylococcus aureus and Clostridioides difficile . Some such compounds have shown promising activity against vancomycin-intermediate strains and drug-resistant fungal pathogens like Candida auris . This positions this compound as a versatile starting point for developing new antimicrobial candidates to overcome antibiotic resistance. Key Research Applications: • Precursor in the synthesis of novel pyrrolidinone derivatives for pharmacological screening. • Scaffold for the development of anticonvulsant and neuroprotective agents. • Intermediate for creating new compounds with targeted activity against drug-resistant bacteria and fungi. • Building block in organic synthesis for incorporating the chiral pyrrolidin-2-one motif. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

1782592-14-6

Molecular Formula

C8H13NO3

Molecular Weight

171.2

Purity

95

Origin of Product

United States

Classification and Chemical Significance Within Lactam Derivatives

2-(5-oxopyrrolidin-2-yl)butanoic acid belongs to the class of compounds known as lactams. A lactam is a cyclic amide, formed from an amino alkanoic acid. byjus.com The name of the specific lactam is determined by the size of the ring; this compound contains a five-membered ring, making it a γ-lactam (gamma-lactam). byjus.com This core structure, the pyrrolidinone ring, is a prominent feature in many compounds of chemical and biological importance.

The significance of lactam derivatives in chemistry is extensive. wisdomlib.org They are crucial structural units in many medicines, most famously in β-lactam antibiotics like penicillins and cephalosporins. wikipedia.org The strained ring systems of some lactams make them reactive and versatile intermediates for the synthesis of more complex molecules, including various amino acids and peptides. nih.gov The stability and unique chemical properties of cyclic compounds compared to their linear counterparts make them valuable building blocks in organic synthesis for creating natural products, pharmaceuticals, and polymers. pearson.com The pyrrolidinone motif itself is found in several commercially available drugs, highlighting its importance in medicinal chemistry. byjus.com

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₈H₁₃NO₃
Molar Mass 171.19 g/mol
IUPAC Name 2-(2-oxopyrrolidin-1-yl)butanoic acid
Synonyms alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid, Etiracetam carboxylic acid, Levetiracetam (B1674943) impurity A

Data sourced from PubChem CID 10464751 nih.gov

Overview of Research Trajectories for 2 5 Oxopyrrolidin 2 Yl Butanoic Acid and Its Analogues

Conventional Chemical Synthesis Routes for this compound and Related Derivatives

Conventional syntheses typically focus on the sequential or convergent assembly of the pyrrolidinone core and the butanoic acid side chain.

The formation of the 5-oxopyrrolidinone (or pyroglutamate) ring is a critical step in the synthesis of the target molecule. This five-membered lactam can be constructed through several reliable cyclization strategies.

One of the most common methods is the thermal or acid-catalyzed intramolecular cyclization of glutamic acid or its derivatives. Heating glutamic acid leads to the loss of a water molecule to form pyroglutamic acid. wikipedia.org Similarly, precursors like 4-aminobutanoic acid derivatives can undergo thermal cyclization to yield the corresponding pyrrolidinones. nih.gov For instance, the reaction of 2-aminophenol (B121084) with itaconic acid produces a 1-aryl-5-oxopyrrolidine-3-carboxylic acid, demonstrating the formation of the ring from an amine and a dicarboxylic acid derivative. nih.gov

More advanced methods include:

Reductive Amination/Amidation : Levulinic acid, a biomass-derived platform chemical, can be converted to 5-methylpyrrolidin-2-one (B85660) through reductive amination. This process involves reacting levulinic acid with a nitrogen source (like ammonia) and a reducing agent (like hydrogen gas) over a catalyst, which forms γ-aminovaleric acid that spontaneously cyclizes. tandfonline.com

Radical Cyclization : N-alkenyl trichloroacetamides can undergo catalyst-free, photo-induced radical cyclization to form lactams. tandfonline.com This approach offers a way to construct the ring under mild conditions.

Electrocyclization : A modular synthesis of polysubstituted pyrroles has been developed that proceeds through a 6π-electrocyclization of a sulfilimine intermediate, followed by a ring-contraction, highlighting a modern pericyclic approach to five-membered heterocycles. researchgate.net

Annulation Reactions : Phosphine-catalyzed [3+2] annulation reactions provide a powerful method for constructing highly substituted pyrrolidine (B122466) rings from simple building blocks. nih.gov

A summary of selected cyclization strategies is presented below.

Interactive Table 1: Selected Cyclization Methods for Pyrrolidinone Ring Formation
Method Precursor Type Key Reagents/Conditions Notes Reference(s)
Thermal Cyclization Glutamic Acid Heat (~180°C) Classical, straightforward method involving dehydration. wikipedia.org
Reductive Amination Levulinic Acid NH₃, H₂, Heterogeneous Catalyst (e.g., Raney Ni) Utilizes biomass-derived feedstocks. tandfonline.com
Intramolecular Cyclization 4-Aminobutanoic Acid Derivatives Heat Forms the lactam from a linear amino acid. nih.gov
Radical Cyclization N-Alkenyl Trichloroacetamides Violet Light Catalyst-free photochemical method. tandfonline.com
[3+2] Annulation Enones, Imines Phosphine (B1218219) Catalysts Builds the ring from smaller, unsaturated components. nih.gov

Attaching the butanoic acid side chain to the C2 position of the pyrrolidinone ring is a key challenge. This is typically achieved by alkylating a pyroglutamate (B8496135) precursor.

The most direct method involves the generation of an enolate from a pyroglutamic acid ester, followed by reaction with an appropriate electrophile. For example, N-protected pyroglutamate esters can be deprotonated at the C2 position using a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate can then be reacted with an alkyl halide, such as a 1-halobutane derivative, to introduce the side chain. The diastereoselectivity of this alkylation can be influenced by the N-protecting group and the reaction conditions. nih.govnih.govbldpharm.com

Alternative strategies offering greater stereocontrol or milder conditions have also been developed:

Michael Addition : An enantioselective approach involves the Michael addition of an amino ester imine (a glycine (B1666218) or alanine (B10760859) derivative) to an acrylate (B77674) acceptor. mdpi.com The resulting adduct, an α-substituted glutamate (B1630785) derivative, can then be cyclized to the corresponding pyroglutamate, effectively building the side chain and the ring precursor in one stereocontrolled step. mdpi.com

Radical Addition : Diastereoselective radical additions to α-methylene-γ-lactams have been explored. This method allows for the stereoselective introduction of various alkyl substituents onto the C2 position of a pre-formed lactam ring. The stereochemical outcome can be controlled by the choice of N-protecting group and the use of Lewis acids.

The carboxylic acid and amine functionalities of the precursors and the final product often require protection or activation through esterification and amidation reactions. These transformations are crucial for managing reactivity during multi-step syntheses.

Esterification is commonly employed to protect the carboxylic acid group of pyroglutamic acid or the butanoic acid side chain. A standard method is the Fischer esterification, which involves refluxing the carboxylic acid in an alcohol (e.g., methanol) with a catalytic amount of a strong acid, such as sulfuric acid. nih.gov

Amidation is used to form the lactam ring itself or to create amide derivatives. Peptide coupling agents are frequently used to facilitate the formation of amide bonds from a carboxylic acid and an amine under mild conditions. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Interactive Table 2: Common Coupling Reagents for Amidation

Reagent Full Name Byproducts Key Features
DCC N,N'-Dicyclohexylcarbodiimide Dicyclohexylurea (DCU) Highly effective, but DCU byproduct can be difficult to remove.
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble urea Byproduct is easily removed by aqueous workup. Often used with HOBt.
CDI N,N'-Carbonyldiimidazole Imidazole, CO₂ Forms a highly reactive acylimidazolide intermediate.

For instance, the synthesis of various 5-oxopyrrolidine derivatives involves the coupling of the carboxylic acid moiety with different amines or hydrazines to produce amides or hydrazides, which can serve as intermediates for further functionalization.

Stereoselective Synthesis of this compound and its Enantiomers

Controlling the stereochemistry at the C2 position is paramount, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis is achieved using chiral auxiliaries, asymmetric catalysis, or enantioselective transformations.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. mdpi.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. mdpi.com

A widely used strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to the carboxylic acid group of a precursor. The chiral environment provided by the auxiliary then forces an incoming electrophile (e.g., during an alkylation reaction) to approach from a specific face, leading to the formation of one diastereomer in preference to the other. Other notable auxiliaries are derived from readily available natural products like amino acids, terpenes, or carbohydrates.

Catalytic asymmetric synthesis is a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

Asymmetric Cycloaddition : The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes, often catalyzed by chiral copper(I) or silver(I) complexes, is a powerful method for the enantioselective synthesis of substituted pyrrolidines.

Asymmetric C-H Activation/Coupling : Modern palladium-catalyzed reactions can achieve enantioselective functionalization of C-H bonds, offering a direct route to chiral products. For example, palladium catalysts with chiral phosphine ligands can direct the enantioselective α-alkenylation of amines.

An alternative strategy to establish the chiral center is through the enantioselective reduction of a prochiral ketone. In this approach, a precursor containing a keto group at the C2 position of the butanoic acid side chain is synthesized. This ketone is then reduced to a secondary alcohol using a chiral reducing agent or a catalyst.

Stoichiometric Chiral Reductants : Reagents like lithium aluminium hydride (LAH) or sodium borohydride (B1222165) can be modified with chiral ligands, such as the binaphthol-derived BINOL, to create a chiral hydride source that delivers hydrogen to one face of the ketone preferentially.

Catalytic Enantioselective Reduction : This is a more common and efficient method.

Corey-Bakshi-Shibata (CBS) Reduction : This method uses a chiral oxazaborolidine catalyst in combination with a stoichiometric reductant like borane (B79455) (BH₃) or catecholborane. tandfonline.com For example, methyl levulinate can be reduced to (R)-4-hydroxyvalerate methyl ester with high enantiomeric excess using borane dimethyl sulfide (B99878) and a chiral (S)-Me-CBS oxazaborolidine catalyst. tandfonline.com

Asymmetric Transfer Hydrogenation : Catalysts based on ruthenium complexed with chiral diamine ligands can effectively reduce ketones to alcohols with high enantioselectivity, using isopropanol (B130326) or formic acid as a safe and inexpensive hydride source.

Once the enantiomerically pure alcohol is obtained, it can be derivatized. The hydroxyl group can be converted into a leaving group and eliminated or substituted to complete the synthesis of the final butanoic acid side chain.

Enzymatic and Biocatalytic Approaches to Oxopyrrolidinyl Butanoic Acids

The pursuit of greener and more selective chemical syntheses has positioned enzymes as highly valuable biocatalysts. Their inherent properties, such as high chemo-, regio-, and enantioselectivity, often surpass those of traditional chemical catalysts. frontiersin.org The application of protein engineering allows for the tailoring of these biocatalysts to overcome the limitations of naturally occurring enzymes and adapt them for industrial processes under non-physiological conditions. acs.orgmdpi.com

The formation of the γ-lactam (a cyclic amide) ring of the 5-oxopyrrolidine core is a critical step in the synthesis of this compound and its analogues. While many methods exist for amide synthesis, enzymatic approaches offer significant advantages in terms of sustainability and selectivity. ucl.ac.uk β-lactamases are enzymes that naturally hydrolyze the amide bond in β-lactam antibiotics, which is the basis of a common bacterial resistance mechanism. researchgate.netnih.gov However, the catalytic machinery of these enzymes can be repurposed for synthesis.

Through directed evolution, which mimics natural selection in a laboratory setting, enzymes can be mutated and screened for new or improved properties. mdpi.comnih.gov This iterative process has been successfully used to alter the function of various enzymes. For instance, directed evolution has been applied to β-lactamases to enhance their activity against new generations of antibiotics. nih.gov This same principle could theoretically be applied to evolve a lactamase or a related hydrolase to efficiently catalyze the intramolecular cyclization of a suitable precursor, such as a γ-amino-α-ethyl-adipic acid derivative, to form the desired 5-oxopyrrolidine ring. Although β-lactamases are mechanistically distinct from enzymes that would form a five-membered γ-lactam, the principles of directed evolution demonstrate the potential to create novel enzyme functions for specific amide bond formations. nih.gov The evolution of new protein functions is dependent on the inherent biophysical features of the starting protein scaffold. nih.gov

Beyond the random mutagenesis approach of directed evolution, mechanism-guided protein engineering offers a more targeted strategy for developing bespoke biocatalysts. acs.orgmdpi.com This rational design approach relies on a detailed understanding of an enzyme's three-dimensional structure and its catalytic mechanism. frontiersin.orgrsc.org By identifying key amino acid residues in the active site, researchers can introduce specific mutations to enhance catalytic efficiency, alter substrate specificity, or even introduce entirely new chemical reactivities. frontiersin.orgacs.org

Computational biology, including molecular modeling and machine learning algorithms, plays a pivotal role in modern protein engineering. rsc.orgnih.gov These tools can predict the effects of mutations, simulate enzyme-substrate interactions, and guide the design of smarter mutant libraries, thereby accelerating the development of highly optimized biocatalysts. frontiersin.orgnih.gov For example, a lipase (B570770) from Sphingomonas HXN-200, used for biocatalytic amide formation, was found to possess an unusual aspartate residue next to the canonical catalytic triad, which was essential for its amidation activity. acs.org This kind of mechanistic insight is crucial for engineering.

In the context of synthesizing oxopyrrolidinyl butanoic acids, a rational design approach could be used to modify an existing amidase or acylase. By analyzing the enzyme's active site and reaction mechanism, mutations could be designed to favor the intramolecular cyclization of an appropriate linear precursor over hydrolysis or other side reactions, leading to an efficient and highly selective synthesis of the target molecule.

The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Consequently, methods for producing single enantiomers are of paramount importance. Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate. nih.govnih.govpolimi.it

Lipase-catalyzed irreversible transesterification is a widely used strategy for resolving racemic carboxylic acids. nih.gov In this process, a lipase selectively converts one enantiomer of the acid into an ester using an acyl donor like a vinyl ester, leaving the other enantiomer in its acidic form. The two can then be separated. For example, Pseudomonas sp. lipase has been successfully used to resolve racemic 2-phenylbutanoic acid, a compound structurally related to the butanoic acid moiety of the target molecule. nih.gov Similarly, Aspergillus niger lipase has shown high enantioselectivity in the resolution of 2-phenoxypropanoic acids. nih.gov The choice of lipase, solvent, and nucleophile (alcohol) can profoundly affect the enantioselectivity and reaction rate. nih.gov This biocatalytic approach offers a highly efficient route to obtaining enantiomerically pure building blocks for pharmaceutical synthesis. polimi.it

Derivatization and Functionalization Strategies for this compound Analogues

The this compound scaffold presents multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. The primary points for derivatization are the nitrogen atom of the pyrrolidinone ring and the carboxylic acid group of the butanoic acid side chain.

The nitrogen atom of the lactam ring is a common target for introducing a wide variety of substituents, which can significantly modulate the molecule's properties. A general method for preparing N-substituted 2-pyrrolidinones involves the condensation of γ-butyrolactone (GBL) with primary amines at high temperatures. rdd.edu.iqresearchgate.net

More complex N-substituted pyrrolidinone carboxylic acids can be synthesized from different starting materials. For instance, reacting itaconic acid with substituted anilines provides a direct route to N-aryl derivatives. Specific examples include:

The reaction of itaconic acid with 2-aminophenol, which yields 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov

The reaction of itaconic acid with N-(4-aminophenyl)acetamide, which produces 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov

These N-substituted intermediates serve as versatile platforms for further functionalization.

Starting MaterialsResulting N-Substituted Pyrrolidinone CoreReference
γ-Butyrolactone + Primary Amine (R-NH₂)N-Substituted-2-pyrrolidinone rdd.edu.iq, researchgate.net
Itaconic Acid + 2-Aminophenol1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid nih.gov
Itaconic Acid + N-(4-aminophenyl)acetamide1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid nih.gov
γ-Aminobutyric acid potassium salts + Chloroacetamide (followed by thermal cyclization)2-(2-Oxopyrrolidin-1-yl)acetamides researchgate.net

This table summarizes various synthetic routes to achieve N-substitution on the pyrrolidinone ring.

The butanoic acid side chain, and particularly its terminal carboxylic acid group, offers another key handle for derivatization. Standard functional group transformations can be applied to create a range of analogues.

Esterification: The carboxylic acid can be readily converted to an ester. For example, treatment of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields the corresponding methyl ester. nih.govmdpi.com

Amide and Hydrazone Formation: The carboxylic acid can be activated and converted into amides or hydrazides. A common strategy involves reacting the acid with hydrazine (B178648) hydrate (B1144303) to form a hydrazide intermediate. nih.govnih.gov This hydrazide is a versatile building block that can be subsequently condensed with a variety of aromatic or heteroaromatic aldehydes and ketones to generate a diverse library of hydrazone derivatives. nih.govnih.govnih.gov For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide has been reacted with aldehydes like 5-nitrothiophene-2-carbaldehyde to produce potent antimicrobial compounds. nih.govnih.gov

Ring Opening: Under certain conditions, such as in a strong alkaline medium, the pyrrolidinone ring itself can be cleaved. This reaction converts the cyclic lactam derivatives back into their corresponding linear γ-amino butanoic acid structures. nih.gov

Modification TypeReagentsFunctional Group FormedReference
EsterificationMethanol, Sulfuric AcidMethyl Ester nih.gov, mdpi.com
Hydrazide FormationHydrazine HydrateHydrazide (-CONHNH₂) nih.gov, nih.gov
Hydrazone FormationHydrazide + Aldehyde/Ketone (R-CHO)Hydrazone (-CONH-N=CHR) nih.gov, nih.gov, nih.gov
Ring OpeningStrong Alkaline Medium (e.g., NaOH)γ-Amino Butanoic Acid nih.gov

This table outlines key chemical modifications of the carboxylic acid group on the pyrrolidinone scaffold.

Synthesis of Hydrazone, Azole, and Benzimidazole (B57391) Derivatives

The synthesis of hydrazone, azole, and benzimidazole derivatives from 5-oxopyrrolidine carboxylic acids is a well-established area of medicinal and organic chemistry. These transformations introduce new pharmacophores that can significantly alter the parent molecule's characteristics.

Synthesis of Hydrazones

The formation of hydrazones from a carboxylic acid precursor typically proceeds via a two-step sequence. First, the carboxylic acid is converted into its corresponding acid hydrazide. This is commonly achieved by esterifying the carboxylic acid, for instance with methanol in the presence of a catalytic amount of sulfuric acid, followed by hydrazinolysis of the resulting ester with hydrazine monohydrate. nih.govmdpi.com

Once the acid hydrazide is obtained, it can be readily condensed with a variety of aldehydes or ketones to yield the desired hydrazones. This reaction is a nucleophilic addition-elimination at the carbonyl group and is often catalyzed by a small amount of acid, such as hydrochloric or acetic acid. nih.govnih.gov For example, the reaction of a 5-oxopyrrolidine acid hydrazide with substituted aromatic aldehydes in a suitable solvent like ethanol (B145695) or a propanol-water mixture at reflux leads to the formation of the corresponding N-acylhydrazones. nih.gov

The general mechanism for hydrazone formation is initiated by the proton-catalyzed attack of the hydrazine derivative on the carbonyl compound. nih.gov This is followed by the formation of a tetrahedral intermediate which then dehydrates to yield the final hydrazone product. nih.gov

Starting HydrazideAldehyde/KetoneResulting Hydrazone DerivativeReference
N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide2-ThiophenecarboxaldehydeN-(4-(2-oxo-4-(2-(thiophen-2-ylmethylene)hydrazine-1-carbonyl)pyrrolidin-1-yl)phenyl)acetamide nih.gov
N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide5-Nitro-2-thiophenecarboxaldehydeN-(4-(4-(2-((5-nitrothiophen-2-yl)methylene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide nih.gov
N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide2,5-DimethoxybenzaldehydeN-(4-(4-(2-(2,5-dimethoxybenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide mdpi.com

Synthesis of Azoles

The acid hydrazide intermediate is also a crucial precursor for the synthesis of various five-membered heterocyclic rings known as azoles, including pyrazoles and oxadiazoles.

Pyrazoles: Pyrazole derivatives can be synthesized by reacting the acid hydrazide with a 1,3-dicarbonyl compound. For instance, the condensation of a 5-oxopyrrolidine acid hydrazide with pentane-2,4-dione in a solvent like propan-2-ol, with an acid catalyst, yields a 3,5-dimethylpyrazole (B48361) derivative. mdpi.com

Pyrroles: Similarly, reaction with a 1,4-dicarbonyl compound such as hexane-2,5-dione leads to the formation of a 2,5-dimethylpyrrole moiety attached to the hydrazide nitrogen. nih.govmdpi.com

1,3,4-Oxadiazoles: To form a 1,3,4-oxadiazole (B1194373) ring, the acid hydrazide can be treated with carbon disulfide in an alcoholic solution of potassium hydroxide. This reaction proceeds through the formation of a potassium salt of hydrazinocarbothioate, which upon in-situ cyclization with acid, yields the corresponding 5-thioxo-4,5-dihydro-1,3,4-oxadiazole derivative. mdpi.com

Starting MaterialReagentResulting Azole DerivativeReference
N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamidePentane-2,4-dioneN-(4-(4-(3,5-dimethyl-1H-pyrazol-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide mdpi.com
N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamideHexane-2,5-dioneN-(4-(4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)acetyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide mdpi.com
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazideCarbon Disulfide / KOH1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one mdpi.com

Synthesis of Benzimidazoles

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives, such as aldehydes or esters. nih.govencyclopedia.pub The most common approach, known as the Phillips method, involves heating the carboxylic acid with an appropriately substituted o-phenylenediamine, often in the presence of an acid catalyst like hydrochloric acid, which facilitates the cyclization and dehydration steps. encyclopedia.pub

For this compound, a plausible synthetic route would involve its direct condensation with an o-phenylenediamine derivative at elevated temperatures. encyclopedia.pub Alternatively, the carboxylic acid could first be converted to a more reactive species to achieve milder reaction conditions. The general reaction involves the formation of an amide intermediate, followed by an intramolecular cyclization with the elimination of water to form the benzimidazole ring. Various catalytic systems, including metal-free and base-catalyzed methods, have also been developed for the synthesis of benzimidazoles. encyclopedia.pub

While specific examples starting directly from this compound are not detailed in the provided search results, the established methodologies for benzimidazole synthesis are broadly applicable to this class of compounds. nih.govresearchgate.net

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure of this compound by mapping the chemical environments of its constituent hydrogen and carbon atoms.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) is a powerful technique for determining the number of different types of protons in a molecule and their neighboring environments. In the ¹H NMR spectrum of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, distinct signals corresponding to each proton are observed. newdrugapprovals.orgblogspot.com

A typical ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals a triplet at approximately 0.93 ppm, which is characteristic of the methyl (CH₃) group protons of the butanoic acid chain. The multiplet observed between 1.67 and 1.76 ppm corresponds to one of the methylene (B1212753) (CH₂) protons of the butanoic acid side chain. Another multiplet, appearing in the range of 1.99 to 2.13 ppm, is assigned to the remaining three protons of the pyrrolidinone ring and the butanoic acid chain. The triplet at 2.49 ppm is attributed to the methylene protons adjacent to the carbonyl group in the pyrrolidinone ring. The two multiplets at approximately 3.37 ppm and 3.52-3.58 ppm are assigned to the two methylene protons of the pyrrolidinone ring. Finally, the doublet of doublets at 4.64 ppm corresponds to the chiral proton on the butanoic acid chain, which is attached to the nitrogen atom of the pyrrolidinone ring. newdrugapprovals.orgblogspot.com

¹H NMR Data for (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid in CDCl₃

Chemical Shift (δ) ppm Multiplicity Integration Assignment
0.93 t 3H -CH₃
1.67-1.76 m 1H -CH₂- (butanoic acid)
1.99-2.13 m 3H -CH₂- (pyrrolidinone & butanoic acid)
2.49 t 2H -CH₂-C=O (pyrrolidinone)
3.37 m 1H -N-CH₂- (pyrrolidinone)
3.52-3.58 m 1H -N-CH₂- (pyrrolidinone)

t = triplet, m = multiplet, dd = doublet of doublets

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within the molecule. For (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, the ¹³C NMR spectrum in CDCl₃ shows eight distinct signals, confirming the presence of eight unique carbon atoms. newdrugapprovals.orgblogspot.com

The signal at approximately 10.8 ppm is assigned to the methyl carbon of the butanoic acid chain. The signals at 18.2 ppm and 21.9 ppm correspond to the methylene carbons of the butanoic acid and pyrrolidinone moieties, respectively. The signal at 30.8 ppm is attributed to another methylene carbon within the pyrrolidinone ring. The carbon of the pyrrolidinone ring attached to the nitrogen atom appears at 43.9 ppm. The chiral carbon of the butanoic acid chain resonates at 55.4 ppm. The two carbonyl carbons are observed at higher chemical shifts, with the carboxylic acid carbonyl at 173.7 ppm and the lactam carbonyl at 177.2 ppm. newdrugapprovals.orgblogspot.com

¹³C NMR Data for (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid in CDCl₃

Chemical Shift (δ) ppm Assignment
10.8 -CH₃
18.2 -CH₂- (butanoic acid)
21.9 -CH₂- (pyrrolidinone)
30.8 -CH₂- (pyrrolidinone)
43.9 -N-CH₂- (pyrrolidinone)
55.4 -N-CH-
173.7 -COOH

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Analogues

For more complex analogues or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) experiments establish correlations between protons that are coupled to each other, typically on adjacent carbons. This helps in tracing the connectivity of the proton spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra show correlations between protons and the carbons to which they are directly attached. This allows for the direct assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC correlations can definitively link the butanoic acid side chain to the pyrrolidinone ring. researchgate.net

These advanced 2D NMR techniques are crucial for the structural elucidation of novel derivatives or impurities related to this compound. uio.no

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the elemental formula of this compound, which is C₈H₁₃NO₃. The experimentally determined exact mass can be compared to the theoretically calculated mass to confirm the molecular formula with a high degree of confidence. For example, the monoisotopic mass of this compound is calculated to be 171.08954328 Da. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This hyphenated technique is particularly useful for analyzing complex mixtures and for identifying and quantifying impurities. In the context of this compound, LC-MS can be used to separate the target compound from starting materials, byproducts, and degradation products. The mass spectrometer then provides molecular weight information for each separated component, aiding in their identification. The use of instruments like a Thermo Fisher Q Exactive Orbitrap allows for high-resolution and accurate mass measurements of the eluting compounds. nih.gov

Infrared (IR) and Other Vibrational Spectroscopic Studies

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent carboxylic acid and lactam moieties.

Detailed research findings have identified specific vibrational frequencies for the (S)-enantiomer of the compound. blogspot.comnewdrugapprovals.org The spectrum exhibits a broad band around 2975 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. blogspot.comnewdrugapprovals.org Two distinct carbonyl (C=O) stretching bands are observed: one at approximately 1731 cm⁻¹ attributed to the carboxylic acid carbonyl group, and another at about 1620 cm⁻¹ corresponding to the amide carbonyl group within the five-membered lactam ring. blogspot.comnewdrugapprovals.org The presence and position of these bands are crucial for confirming the molecular structure.

The following table summarizes the key IR absorption bands for (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid.

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
Carboxylic AcidO-H Stretch2975 blogspot.com, newdrugapprovals.org
Carboxylic AcidC=O Stretch1731 blogspot.com, newdrugapprovals.org
Lactam (Amide)C=O Stretch1620 blogspot.com, newdrugapprovals.org

These spectral features serve as a unique fingerprint, allowing for the rapid identification and quality assessment of the compound.

Chiral Purity and Enantiomeric Excess Determination Methods

As this compound possesses a chiral center at the alpha-carbon of the butanoic acid chain, methods to determine its chiral purity and enantiomeric excess are critical.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating the enantiomers of this compound and its derivatives. Research has focused heavily on the chiral separation of the corresponding amide, Levetiracetam, which shares the same stereocenter. The methodologies developed are directly relevant for assessing the enantiomeric purity of the acid.

Several types of chiral stationary phases (CSPs) have been successfully employed for this purpose. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely used. For instance, a normal-phase HPLC method utilizing a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) with a mobile phase of hexane (B92381) and isopropanol has demonstrated excellent resolution between the (S) and (R) enantiomers of the corresponding amide. nih.gov Another approach uses a reversed-phase method on a Chiralpak-AD RH column with a mobile phase of water and acetonitrile. researchgate.net

A Chinese patent describes a method using a cellulose-based OJ-H column with a mobile phase of n-hexane and isopropyl alcohol to separate Levetiracetam from its enantiomeric impurity. google.com Furthermore, protein-based CSPs, such as the α1-acid glycoprotein (B1211001) (AGP) column, have been used to achieve rapid enantiomeric separation with an aqueous phosphate (B84403) buffer as the mobile phase. oup.comnih.gov

The table below summarizes various chiral HPLC methods developed for the enantiomeric separation of the related compound, Levetiracetam, which are indicative of methods applicable to this compound.

Chiral Stationary Phase (CSP)Column TypeMobile PhaseDetectionReference
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-HHexane:Isopropanol (90:10, v/v)UV nih.gov
Amylose derivativeChiralpak-AD RHWater:Acetonitrile (80:20, v/v)UV researchgate.net
α1-acid glycoproteinChiral-AGPPhosphate Buffer (pH=7)UV (210 nm) oup.com, nih.gov
p-methylphenyl formate (B1220265) bonding celluloseOJ-Hn-Hexane:Isopropyl alcohol (90:10)UV (210 nm) google.com

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation, denoted as [α], is a standardized measure used for identification and quality control.

For (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, a specific rotation value of [α]²⁵D = –24.3° has been reported, measured at 25°C using the sodium D-line (589 nm) with a concentration of 1.0 g/100 mL in acetone. blogspot.comnewdrugapprovals.org The negative sign indicates that it is levorotatory. In contrast, its corresponding (R)-enantiomer would be dextrorotatory with a positive value of the same magnitude.

For comparison, the closely related final drug product, Levetiracetam, which is the (S)-amide, also exhibits levorotation. Reported values include [α]²⁵D = -90.0° (c=1 in acetone) and a range of -76° to -82° when measured in water. drugfuture.compmda.go.jp This measurement provides a crucial confirmation of the absolute configuration of the chiral center.

The following table presents the specific rotation data for the compound and its related amide.

CompoundSpecific Rotation [α]Conditions (Concentration, Solvent)Reference
(2S)-2-(5-oxopyrrolidin-2-yl)butanoic acid–24.3°c=1.0, Acetone blogspot.com, newdrugapprovals.org
Levetiracetam ((S)-amide)-90.0°c=1, Acetone drugfuture.com
Levetiracetam ((S)-amide)-76° to -82°0.2 g in 10 mL, Water pmda.go.jp

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic properties of organic compounds. These methods allow for the detailed analysis of molecular geometry, orbital energies, and charge distributions, which are fundamental to understanding chemical reactivity and intermolecular interactions.

Density Functional Theory (DFT) Studies on Butanoic Acid Derivatives

DFT studies on various butanoic acid derivatives have been conducted to understand their structural and electronic properties. For instance, research on new butanoic acid derivatives has employed the B3LYP functional with the 6-31+G(d) basis set to optimize molecular geometries and analyze electronic characteristics. wikipedia.org Such studies provide a theoretical framework for understanding how the butanoic acid moiety in 2-(5-oxopyrrolidin-2-yl)butanoic acid might behave. The choice of functional and basis set is crucial for obtaining accurate results, and B3LYP is a widely used hybrid functional known for its balance of accuracy and computational cost in describing organic molecules.

HOMO-LUMO Energy Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory, providing insights into a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity.

Table 1: Illustrative HOMO-LUMO Data for Related Butanoic Acid Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Butanoic Acid Derivative 1-6.8-1.25.6
Butanoic Acid Derivative 2-7.1-1.55.6
Butanoic Acid Derivative 3-6.9-1.45.5
Butanoic Acid Derivative 4-7.2-1.65.6

Note: This table is illustrative and based on generalized data for butanoic acid derivatives found in the literature. Specific values for this compound would require dedicated calculations.

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding bonding and non-bonding interactions within a molecule. It provides a localized picture of electron density, allowing for the quantification of charge transfer and the strength of interactions such as hydrogen bonds and hyperconjugation.

For butanoic acid derivatives, NBO analysis has revealed significant intramolecular interactions, such as those between the lone pairs of oxygen atoms and the antibonding orbitals of adjacent bonds. wikipedia.org In the context of this compound, NBO analysis would be expected to highlight hyperconjugative interactions within the pyrrolidinone ring and the butanoic acid chain, as well as potential intramolecular hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen of the lactam ring. These interactions play a crucial role in determining the molecule's preferred conformation and stability.

Electrostatic Potential Mapping for Molecular Recognition

The Molecular Electrostatic Potential (MESP) map is a valuable tool for understanding how a molecule will be recognized by other molecules, particularly in biological systems. It visualizes the electrostatic potential on the electron density surface of a molecule, with red regions indicating negative potential (electron-rich, attractive to electrophiles) and blue regions indicating positive potential (electron-poor, attractive to nucleophiles).

For molecules containing carboxylic acid and amide functionalities, the MESP typically shows strong negative potentials around the carbonyl oxygen atoms and the hydroxyl oxygen of the carboxylic acid. The hydrogen atom of the carboxylic acid and the N-H protons (if present) would exhibit positive potentials. In this compound, the most negative regions are expected to be around the carbonyl oxygen of the pyrrolidinone ring and the carbonyl and hydroxyl oxygens of the butanoic acid group. These regions would be key sites for hydrogen bonding and other electrostatic interactions with biological receptors or other molecules.

Molecular Dynamics (MD) Simulations of this compound and Analogues

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Conformational Space Exploration and Stability Analysis

The flexibility of the butanoic acid side chain and the potential for puckering of the pyrrolidinone ring mean that this compound can exist in multiple conformations. MD simulations can be used to explore this conformational space and identify the most stable, low-energy conformers.

Solvent Effects and Solvation Dynamics

The behavior of this compound in solution is critically influenced by its interactions with solvent molecules. Computational studies on analogous compounds, such as pyroglutamic acid, have explored these effects in detail. The choice of solvent can impact the conformational preferences, reactivity, and spectroscopic properties of the molecule.

Theoretical models, often combining quantum mechanics with continuum solvent models or explicit solvent molecules, are used to simulate the solvation process. These models can predict how the polar nature of the solvent interacts with the lactam and carboxylic acid functional groups of the molecule. For instance, in polar protic solvents like water, hydrogen bonding plays a crucial role in stabilizing the solute. Computational studies on related molecules have demonstrated that different solvents can alter reaction kinetics; for example, aprotic polar solvents may stabilize certain reaction intermediates more effectively than aqueous systems.

Table 1: Solvent Effects on a Related Compound, 2-(2,5-dioxopyrrolidin-1-yl)butanoic acid derivative

Solvent SystemObservationReference
Aprotic polar solvents (e.g., DMF)Stabilization of the O-acylisourea intermediate in peptide synthesis. smolecule.com
Aqueous systemsPrecise pH control is necessary to prevent premature hydrolysis. smolecule.com

Note: This data is for a related compound and is presented to illustrate the types of solvent effects that can be computationally investigated.

Mechanistic Insights from Quantum Mechanics (QM) Calculations

Quantum mechanics (QM) calculations are instrumental in providing a detailed understanding of chemical reactions at the electronic level. For molecules like this compound, QM methods can be used to map out reaction pathways, identify transition states, and calculate activation energies, offering deep insights into their biosynthesis and degradation.

Reaction Pathway Modeling for Biosynthesis and Degradation

The biosynthesis of pyroglutamic acid, the core structure of this compound, often involves the cyclization of glutamic acid or glutamine. thieme-connect.dewikipedia.org QM calculations can model this intramolecular cyclization, determining the energetic favorability and the mechanism of this transformation. These calculations can reveal the role of enzymatic catalysts in lowering the activation energy for this process.

Similarly, the degradation of such molecules can be investigated. For example, the decarboxylation of related carboxylic acids has been studied using many-electron theory. researchgate.net These studies propose reaction pathways, such as an intramolecular pathway involving the rotation of the carboxylic acid's hydrogen towards the alpha-carbon, leading to the formation of a hydrocarbon and carbon dioxide. researchgate.net

Table 2: Calculated Energy Barriers for Decarboxylation of Butanoic Acid on a Pd Nanoparticle Surface

Reaction PathwayEnergy Barrier (kJ/mol)Reference
H insertion (intramolecular)~100 researchgate.net
H insertion (dissociative)~100 researchgate.net
Decarboxylation from RCHCOO (in absence of adsorbed H)75 researchgate.net
Decarboxylation from RCHCOO (via insertion of adsorbed H)32 researchgate.net

Note: This data is for butanoic acid and is presented as an example of reaction pathway modeling.

Transition State Analysis in Catalyzed Reactions

A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. QM calculations allow for the precise determination of the geometry and energy of transition states, which are fleeting and difficult to observe experimentally.

For reactions involving this compound or its analogs, transition state analysis can elucidate the role of catalysts. For instance, in enzyme-catalyzed reactions, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed to model the active site of the enzyme quantum mechanically while treating the rest of the protein with classical mechanics. This approach provides insights into how specific amino acid residues in the active site stabilize the transition state, thereby accelerating the reaction. While specific transition state analyses for catalyzed reactions of this compound are not readily found in the literature, the methodologies are well-established for analogous systems.

Biological Activities and Mechanistic Studies in Non Clinical Systems

In Vitro Antimicrobial Activity of Pyrrolidinone Butanoic Acid Derivatives

The antimicrobial potential of pyrrolidinone butanoic acid derivatives has been investigated against a range of clinically relevant pathogens. These studies reveal that structural modifications to the pyrrolidinone core can yield compounds with potent and selective antimicrobial properties.

Antibacterial Efficacy Against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Enterococcus faecalis, Clostridioides difficile)

Research has demonstrated that certain derivatives of 2-(5-oxopyrrolidin-2-yl)butanoic acid exhibit significant antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov For instance, a library of triazole-containing nonactic acid analogs, which are structurally related to pyrrolidinones, showed bactericidal activity against drug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. nih.gov

Notably, some 5-oxopyrrolidine derivatives have shown promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid (B1675486) and tedizolid. nih.govnih.gov For example, a derivative bearing a 5-nitrothiophene substituent was identified as a potent agent against these challenging pathogens. nih.govnih.gov Further studies have highlighted that the stereochemistry of the pyrrolidinone scaffold is crucial for its antibacterial effect. nih.gov Time-kill assays have confirmed the bactericidal, rather than bacteriostatic, nature of some of these compounds, with a significant reduction in viable bacterial colonies observed in a short period. nih.gov

Table 1: Antibacterial Activity of Selected Pyrrolidinone Derivatives

Compound/Derivative Target Pathogen Activity Reference
Triazole-containing nonactic acid analogs Staphylococcus aureus (including MRSA) Bactericidal nih.gov
Triazole-containing nonactic acid analogs Enterococcus faecalis (including VRE) Bactericidal nih.gov
5-Oxopyrrolidine derivative with 5-nitrothiophene substituent Multidrug-resistant Staphylococcus aureus Promising and selective nih.govnih.gov
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives Staphylococcus aureus, Enterococcus faecalis, Clostridioides difficile Structure-dependent activity researchgate.net

Antifungal Efficacy Against Resistant Strains (e.g., Candida auris, Aspergillus fumigatus)

The emergence of multidrug-resistant fungal pathogens like Candida auris and Aspergillus fumigatus presents a significant global health threat. nih.govnih.gov Research into pyrrolidinone butanoic acid derivatives has revealed their potential to address this challenge. Certain 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated structure-dependent antifungal activity. researchgate.net Specifically, a 3,5-dichloro-2-hydroxyphenyl analog showed activity against C. auris isolates, including major genetic lineages, and against azole-resistant A. fumigatus strains that harbor specific mutations in the CYP51A gene. researchgate.net

Structure-Dependent Antimicrobial Profiles

The antimicrobial efficacy of pyrrolidinone butanoic acid derivatives is highly dependent on their chemical structure. nih.govnih.govresearchgate.net Studies have consistently shown that modifications to the core pyrrolidinone scaffold and its substituents directly influence the spectrum and potency of antimicrobial activity. nih.govnih.govresearchgate.net For example, the presence of a free amino group has been identified as an important factor for enhancing the antimicrobial properties of certain 5-oxopyrrolidine derivatives. nih.gov Similarly, the addition of specific moieties, such as a 5-nitrothiophene group, can confer selective and potent activity against multidrug-resistant bacteria. nih.govnih.gov The stereochemistry of the pyrrolidinone core is also a critical determinant of its antibacterial efficacy. nih.gov Dimeric pyrrolidine-2,3-diones have also been synthesized and evaluated, with some showing potent antimicrobial activity. nih.gov

In Vitro Anticancer Activity in Human Cellular Models

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. These studies have primarily focused on their cytotoxic effects and their ability to inhibit the proliferation of various human cancer cell lines.

Cytotoxicity Assessment in Cancer Cell Lines (e.g., A549, MDA-MB-231, PPC1, A375)

Numerous studies have evaluated the cytotoxic effects of pyrrolidinone butanoic acid derivatives against a panel of human cancer cell lines. For instance, a series of 5-oxopyrrolidine derivatives were tested against the A549 human lung adenocarcinoma cell line, with several compounds demonstrating significant anticancer activity. nih.govnih.govresearchgate.netresearchgate.net In these studies, cell viability was assessed after treatment with the compounds, and the results indicated a structure-dependent cytotoxic effect. nih.govresearchgate.net

Other research has explored the cytotoxicity of these derivatives against other cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231 and the prostate cancer cell line PPC-1. nih.govsemanticscholar.orgnih.gov For example, certain pyrrolidinone derivatives were found to possess good antiproliferative activities against MDA-MB-231 and PC-3 cancer cells. nih.gov Diphenylamine-pyrrolidin-2-one-hydrazone derivatives were particularly selective against the prostate cancer cell line PPC-1 and the melanoma cell line IGR39. nih.gov

Table 2: Cytotoxicity of Selected Pyrrolidinone Derivatives in Cancer Cell Lines

Compound/Derivative Cancer Cell Line Effect Reference
5-Oxopyrrolidine derivatives A549 (Lung) Potent anticancer activity nih.govnih.govresearchgate.netresearchgate.net
Pyrrolidinone derivatives MDA-MB-231 (Breast), PC-3 (Prostate) Good antiproliferative activities nih.gov
Diphenylamine-pyrrolidin-2-one-hydrazone derivatives PPC-1 (Prostate), IGR39 (Melanoma) Selective cytotoxicity nih.gov
4-Dimethylaminophenyl-5-oxopyrrolidine derivatives MDA-MB-231 (Breast), Panc-1 (Pancreatic) Decreased viability semanticscholar.org

Inhibition of Cellular Proliferation and Viability

The anticancer activity of pyrrolidinone butanoic acid derivatives is primarily attributed to their ability to inhibit cellular proliferation and reduce cell viability. nih.govsemanticscholar.orgnih.gov Studies have shown that these compounds can suppress the viability of cancer cells in a structure-dependent manner. nih.gov For example, 5-oxopyrrolidine derivatives obtained from compounds containing a free amino group demonstrated the most promising anticancer activity in the A549 human lung adenocarcinoma model, while exhibiting lower cytotoxicity towards non-cancerous cells. nih.govresearchgate.net

The mechanism of action often involves the induction of apoptosis, or programmed cell death. nih.gov Some pyrrolidine (B122466) derivatives have been developed as inhibitors of anti-apoptotic proteins like Mcl-1, which are key targets in cancer therapy. nih.gov By inhibiting these proteins, the compounds promote apoptosis in cancer cells. nih.gov Furthermore, some derivatives have been shown to completely disrupt the colony growth of cancer cells at low concentrations. semanticscholar.org

Enzymatic Interactions and Biochemical Pathway Modulation

There is no information available in the searched scientific literature regarding the interaction of this compound with specific enzyme targets such as lactamase.

No studies were identified that investigate the modulation of biochemical pathways in non-human organisms or in cell-free systems by this compound.

Role As a Chiral Building Block and Synthetic Intermediate in Organic Chemistry

Applications in Asymmetric Synthesis of Complex Natural Products and Heterocycles

The stereochemical complexity of many natural products and heterocyclic compounds necessitates the use of chiral starting materials to achieve enantiomerically pure final products. The pyrrolidine (B122466) ring is a common structural motif in numerous biologically active alkaloids, such as nicotine (B1678760) and preussin, as well as in the essential amino acid proline, a fundamental component of peptides and proteins. mdpi.com The defined stereochemistry of 2-(5-oxopyrrolidin-2-yl)butanoic acid makes it an attractive starting point for the asymmetric synthesis of these and other complex targets.

For instance, the synthesis of various pyrrolidine analogues often relies on asymmetric strategies starting from chiral precursors. nih.gov The d-xylose-derived nitrone, a chiral starting material, is utilized in the synthesis of 1-amino-2,5-imino-1,2,5-trideoxy-l-mannitol hydrochloride and its N-acetylamino derivative. nih.gov This highlights the general principle of employing chiral building blocks to construct intricate molecular architectures with high stereocontrol. The development of synthetic routes to complex molecules like the anticancer agent (-)-Azaspirene and the antimicrobial compound Pyrrocidine A, both of which contain a 2-pyrrolidinone (B116388) scaffold, further underscores the importance of chiral pyrrolidine-based intermediates. nih.gov

Precursor to Other Functionally Important Compounds

Beyond its direct incorporation into complex targets, this compound serves as a versatile precursor for the synthesis of other functionally significant molecules, including γ-amino acid derivatives and various analogues of pyrrolidine and butanoic acid.

Conversion to γ-Amino Acid Derivatives

γ-Amino acids are crucial components of many biologically active compounds and are valuable intermediates in pharmaceutical synthesis. nih.govresearchgate.net The structure of this compound is well-suited for conversion into γ-amino acid derivatives. Methodologies have been developed for the synthesis of γ-hydroxy-α-amino acids through enzymatic tandem reactions, demonstrating the transformation of related keto acids into valuable amino acid structures. nih.gov The lactam ring of the pyrrolidinone can be conceptually hydrolyzed to reveal a γ-amino carboxylic acid, making it a masked synthon for this important class of compounds.

Synthesis of Related Pyrrolidine and Butanoic Acid Analogues

The chemical scaffold of this compound allows for modifications at both the pyrrolidine ring and the butanoic acid side chain, leading to a diverse range of analogues. For example, N-substituted pyrrolidine-2-ones can be prepared through the condensation of primary amines with γ-butyrolactone, illustrating a general strategy for modifying the pyrrolidine nitrogen. rdd.edu.iq Similarly, the carboxylic acid group of the butanoic acid moiety can be transformed into various other functional groups, enabling the synthesis of a wide array of derivatives. researchgate.netresearchgate.net The synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives from L-proline showcases the derivatization potential of the pyrrolidine ring system. researchgate.net

Development of Diverse Compound Libraries for Academic Screening

The generation of compound libraries is a cornerstone of modern drug discovery and chemical biology, allowing for the high-throughput screening of molecules for desired biological activities. nih.govmdpi.commdpi.com The versatile nature of this compound makes it an excellent scaffold for the creation of diverse compound libraries. By systematically modifying different parts of the molecule, a large collection of related but structurally distinct compounds can be generated.

Q & A

Q. What are the key physicochemical properties of 2-(5-oxopyrrolidin-2-yl)butanoic acid relevant to its solubility and reactivity in aqueous solutions?

The compound exhibits hydrogen bond donor (2) and acceptor (4) counts, along with 2 rotatable bonds, which influence its solubility in polar solvents and conformational flexibility during reactions. These properties can guide solvent selection (e.g., methanol/water mixtures) for synthesis or biological assays. The molecular weight (171.20 g/mol) and logP (estimated via computational tools) further inform partition coefficients for pharmacokinetic studies .

Q. What synthetic routes are commonly employed for the preparation of this compound?

A diastereoselective method involves reacting γ-keto acids with amines under mild acidic conditions. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates can be synthesized via cyclization of β-aryl-γ-keto esters, followed by hydrolysis to yield the target compound. Key reagents include thioglycolic acid and methanol as a solvent, with reaction times optimized at 3–4 hours under reduced pressure .

Q. How can researchers validate the purity of this compound using chromatographic techniques?

High-performance liquid chromatography (HPLC) paired with reference standards (e.g., EP Impurity A: (2RS)-2-(2-oxopyrrolidin-1-yl)butanoic acid) is critical. Method parameters include:

  • Column: C18 reverse-phase
  • Mobile phase: Gradient of acetonitrile and 0.1% trifluoroacetic acid
  • Detection: UV at 210–220 nm Impurity thresholds should adhere to pharmacopeial guidelines (e.g., ≤0.15% for major impurities) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing diastereomers of this compound derivatives?

Diastereomers often show overlapping signals in 1H^1H-NMR. Use 2D techniques like COSY and NOESY to differentiate stereoisomers. For example, NOE correlations between the pyrrolidinone ring protons and the butanoic acid side chain can confirm relative configurations. Additionally, 13C^{13}C-NMR chemical shifts for carbonyl groups (170–180 ppm) help identify tautomeric forms .

Q. What strategies are recommended for optimizing the diastereoselectivity in the synthesis of pyrrolidinone-containing analogs of this compound?

  • Catalyst screening : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., organocatalysts) enhance enantiomeric excess.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
  • Temperature control : Lower temperatures (−20°C to 0°C) favor kinetic control, reducing racemization .

Q. How to design biological activity studies for derivatives of this compound targeting antimicrobial properties?

  • Derivatization : Introduce fluorophenyl or pyridyl groups at the 4-oxo position to enhance membrane permeability .
  • Assays :
  • In vitro: Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.
  • Mechanistic studies: Fluorescence-based assays to monitor bacterial cell wall disruption.
    • Structure-activity relationship (SAR) : Correlate substituent electronegativity with activity trends .

Q. What precautions are essential for handling this compound in laboratory settings?

  • PPE : Gloves and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential dust formation.
  • Storage : −20°C under inert gas (argon) to prevent hydrolysis of the lactam ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.